molecular formula C12H19NO B3222063 3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol CAS No. 1211436-49-5

3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol

Cat. No.: B3222063
CAS No.: 1211436-49-5
M. Wt: 193.28 g/mol
InChI Key: OXROEDGSRNKTDG-UHFFFAOYSA-N
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Description

3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol is an organic compound that belongs to the class of alcohols and amines. This compound features a phenyl ring substituted with a propan-2-yl group and an amino group, which is further connected to a propanol chain. The presence of both alcohol and amine functional groups makes it a versatile molecule in various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis of enantiopure drug-like compounds, as transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to improve cognitive function in multiple sclerosis patients by modulating neurotransmitter levels and enhancing synaptic plasticity . Additionally, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to the activation or inhibition of various enzymes. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes involved in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained interactions with biomolecules. Its degradation products may have different biochemical properties and effects on cells, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects on cognitive function and metabolic processes. At high doses, it may exhibit toxic or adverse effects, such as neurotoxicity or hepatotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It participates in the transamination reactions catalyzed by transaminases, leading to the synthesis of enantiopure amines. Additionally, it affects the levels of key metabolites involved in energy production, such as ATP and NADH, by modulating the activity of enzymes in the glycolytic and oxidative phosphorylation pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is actively transported across cell membranes by membrane transporters, allowing for its accumulation in specific cellular compartments. This compound also binds to intracellular proteins, which facilitate its distribution within cells and tissues, ensuring its availability for biochemical reactions and interactions with biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within cells by targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it interacts with enzymes involved in energy production, or to the nucleus, where it modulates gene expression by interacting with transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-(Propan-2-yl)aniline with epichlorohydrin under basic conditions to form the corresponding epoxide intermediate. This intermediate is then subjected to ring-opening with a suitable nucleophile, such as water or an alcohol, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanolamine: A compound with a similar structure but different functional groups.

    3-(3,4-Dimethoxyphenyl)propan-1-ol: Another compound with a similar backbone but different substituents on the phenyl ring.

Uniqueness

3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol is unique due to the presence of both an alcohol and an amine group, which allows it to participate in a wide range of chemical reactions. Its specific substitution pattern on the phenyl ring also imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(4-propan-2-ylanilino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(2)11-4-6-12(7-5-11)13-8-3-9-14/h4-7,10,13-14H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXROEDGSRNKTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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